

Validation of experimental results using spectroscopic analysis of Dicyclohexylphosphine oxide

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Compound of Interest

Compound Name: *Dicyclohexylphosphine oxide*

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Spectroscopic Validation of Dicyclohexylphosphine Oxide: A Comparative Analysis

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of **Dicyclohexylphosphine oxide**'s experimental results through spectroscopic analysis. This guide provides a comparative analysis with Dibutylphosphine oxide, supported by experimental data and detailed methodologies.

This technical guide outlines the essential spectroscopic techniques for the characterization and validation of **Dicyclohexylphosphine oxide**. For a comprehensive comparison, data for Dibutylphosphine oxide is presented alongside. The methodologies provided herein are foundational for ensuring the identity, purity, and structural integrity of these compounds in research and development settings.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **Dicyclohexylphosphine oxide** and a relevant alternative, Dibutylphosphine oxide.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Parameter	Dicyclohexylphosphine oxide	Dibutylphosphine oxide
¹ H NMR	δ 6.41 (dt, J _{PH} = 453.1 Hz, J _{HH} = 3.4 Hz, 1H, P-H), 2.06–1.19 (m, 22H, Cy-H)[1]	δ 1.75–1.68 (m, 4H), 1.60–1.50 (m, 4H), 1.46–1.37 (m, 4H), 0.946–0.910 (m, 6H)[2]
¹³ C NMR	Data not available in search results	δ 29.7 (d, J _{CP} = 62.6 Hz), 27.8 (d, J _{CP} = 64.5 Hz), 27.7 (d, J _{CP} = 3.1 Hz), 24.3 (d, J _{CP} = 14.3 Hz), 23.8 (d, J _{CP} = 3.7 Hz), 13.6[2]
³¹ P NMR	δ 94[1]	δ 48.17[2]

Table 2: Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) Data

Parameter	Dicyclohexylphosphine oxide	Dibutylphosphine oxide
FT-IR (cm ⁻¹)	P=O stretch, P-C stretch, C-H stretch (specific wavenumbers not detailed in search results)[1]	P=O stretch, P-C stretch, C-H stretch (specific wavenumbers not detailed in search results)[3]
Mass Spec. (m/z)	Data not available in search results	[M+H] ⁺ (Positive ESI)[4]

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic validation of a synthesized chemical compound like **Dicyclohexylphosphine oxide**.

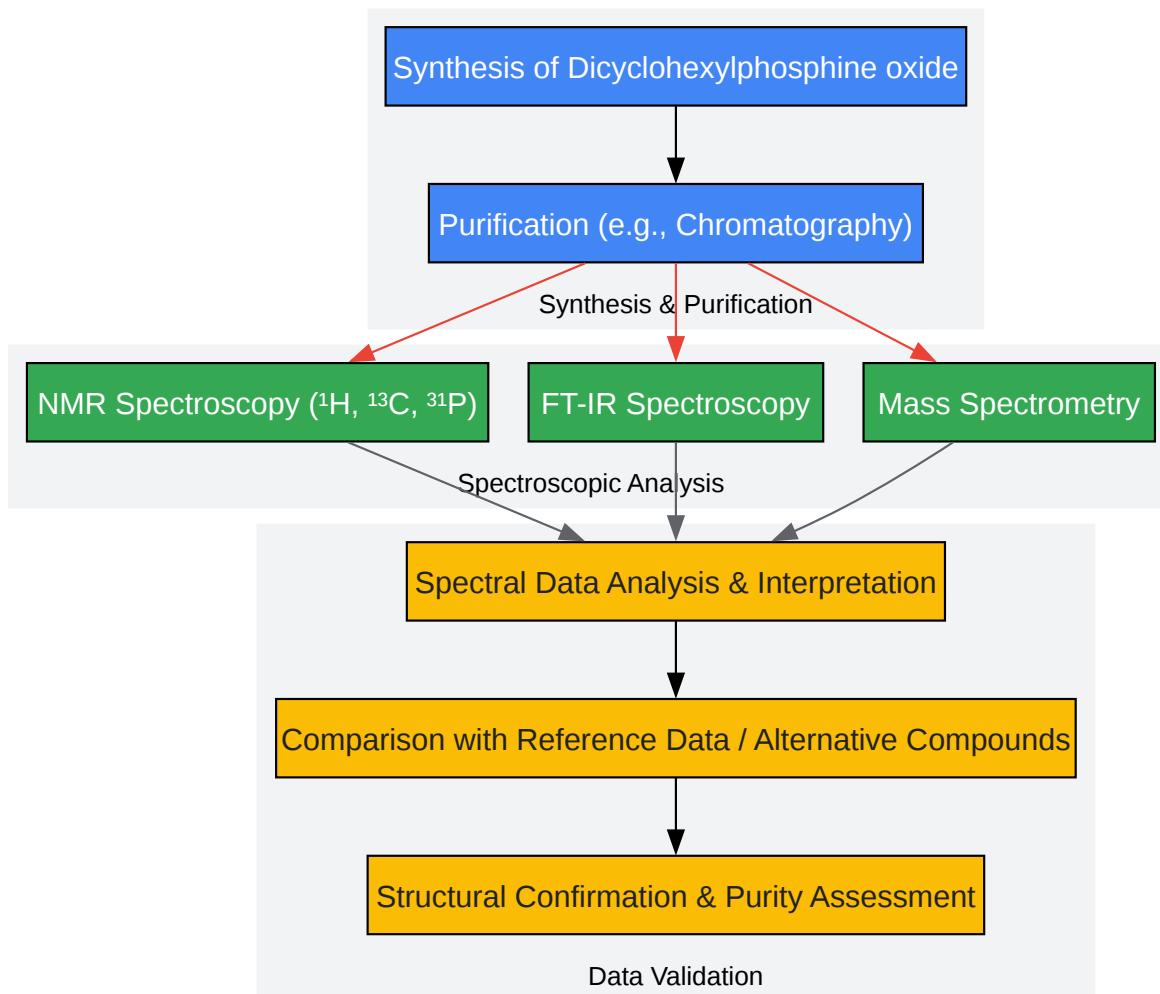


Figure 1. General Workflow for Spectroscopic Validation

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A general workflow for the spectroscopic validation of synthesized compounds.

Experimental Protocols

Synthesis of Dicyclohexylphosphine oxide

Dicyclohexylphosphine oxide can be prepared from chlorodicyclohexylphosphine. In a typical procedure, a solution of chlorodicyclohexylphosphine in an appropriate solvent (e.g.,

THF) is treated with degassed water at room temperature. The progress of the reaction can be monitored by $^{31}\text{P}\{^1\text{H}\}$ NMR spectroscopy. After completion, the solvent is removed, and the residue is dried to yield the product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A concentration of 2-10 mg of the phosphine oxide sample is dissolved in 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl_3). The solution should be free of particulate matter and can be filtered if necessary. For ^{31}P NMR, a non-deuterated solvent can be used if a ^1H NMR spectrum is not required from the same sample.[5]
- ^1H NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS at $\delta = 0.00$). [6]
- ^{13}C NMR Spectroscopy: ^{13}C NMR spectra are generally recorded with ^1H decoupling. Chemical shifts are referenced to the solvent signal (e.g., CDCl_3 at $\delta = 77.00$).[6]
- ^{31}P NMR Spectroscopy: ^{31}P NMR spectra are recorded with ^1H decoupling. Chemical shifts are referenced to an external standard of 85% H_3PO_4 ($\delta = 0.0$ ppm).[7] For solid-state NMR, Magic Angle Spinning (MAS) may be employed to obtain high-resolution spectra.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing the mixture into a thin disk.[8]
- Data Acquisition: FT-IR spectra are typically recorded in the range of 4000–400 cm^{-1} . A background spectrum is collected first and automatically subtracted from the sample spectrum.[1]

Mass Spectrometry (MS)

- Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for phosphine oxides, often yielding the protonated molecule $[\text{M}+\text{H}]^+$ in positive ion mode.[4]

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for the instrument's sensitivity.[9]
- Data Acquisition: High-resolution mass spectrometry (HRMS) can be performed to determine the accurate mass and elemental composition of the molecule.[6] Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion, providing further structural information.[9]

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